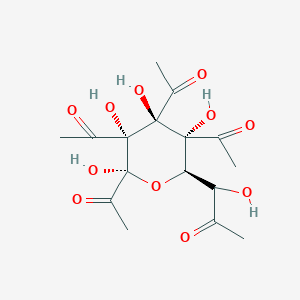

1,2,3,4,6-Pentaacetyl-alpha-D-glucose

説明

1,2,3,4,6-Pentaacetyl-alpha-D-glucose (CAS: 604-68-2) is a fully acetylated derivative of α-D-glucose, where hydroxyl groups at positions 1, 2, 3, 4, and 6 are substituted with acetyl groups. This compound is a white crystalline solid with a melting point of 107–110°C and a specific rotation of +100° to +104° (c=1 in CHCl₃) . It is soluble in chloroform but insoluble in water, making it a stable intermediate for organic synthesis .

Key applications include:

特性

IUPAC Name |

1-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5,6-tetraacetyl-3,4,5,6-tetrahydroxyoxan-2-yl]propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-6(17)11(22)12-13(23,7(2)18)14(24,8(3)19)15(25,9(4)20)16(26,27-12)10(5)21/h11-12,22-26H,1-5H3/t11?,12-,13-,14+,15-,16+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDZOJLMCZAHNF-USLFZFAMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1C(C(C(C(O1)(C(=O)C)O)(C(=O)C)O)(C(=O)C)O)(C(=O)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C([C@@H]1[C@@]([C@]([C@@]([C@@](O1)(C(=O)C)O)(C(=O)C)O)(C(=O)C)O)(C(=O)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

1,2,3,4,6-Pentaacetyl-alpha-D-glucose is typically synthesized through the acetylation of D-glucose. The process involves the reaction of D-glucose with acetic anhydride in the presence of a catalyst such as perchloric acid, sulphuric acid, or pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups on the glucose molecule . Industrial production methods often involve similar acetylation processes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.

化学反応の分析

1,2,3,4,6-Pentaacetyl-alpha-D-glucose undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield D-glucose and acetic acid.

Oxidation: It can be oxidized to form gluconic acid derivatives.

Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include water for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1,2,3,4,6-Pentaacetyl-alpha-D-glucose has several scientific research applications:

作用機序

The mechanism of action of 1,2,3,4,6-Pentaacetyl-alpha-D-glucose involves its interaction with specific molecular targets and pathways. For instance, its insulinotropic action is attributed to its ability to stimulate proinsulin biosynthesis, which involves the activation of specific signaling pathways in pancreatic beta cells . The compound’s acetyl groups play a crucial role in its biological activity, influencing its interaction with enzymes and receptors.

類似化合物との比較

Comparison with Similar Compounds

1,2,3,4,6-Pentaacetyl-beta-D-glucose

- Structural difference: The beta-anomer (CAS: 604-69-3) has an axial acetyl group at the anomeric (C1) position, contrasting with the equatorial orientation in the alpha form .

- Physical properties :

- Reactivity : The beta form is less reactive in glycosylation reactions due to steric hindrance from the axial acetyl group. However, it is preferred in synthesizing β-linked glycoconjugates .

- Applications : Used as a building block for β-oligosaccharides and in click chemistry for azide-functionalized sugars .

1,2,3,4,6-Pentagalloyl-beta-D-glucose

- Structural difference: Replaces acetyl groups with galloyl (3,4,5-trihydroxybenzoyl) moieties, resulting in a highly polar, phenolic-rich structure .

- Physical properties: Molecular weight: 940.68 g/mol . Solubility: Water-soluble due to phenolic hydroxyl groups .

- Biological activity :

- Applications : Studied for immune modulation and antiviral drug development .

Tetra-O-acetyl Derivatives

- Example : 2,3,4,6-Tetra-O-acetyl-α-D-glucose (CAS: N/A).

- Formation: Generated via selective deacetylation of the anomeric position in glucose pentaacetate using Lewis acids (e.g., ZnCl₂ or AlCl₃) .

- Reactivity: Retains acetyl groups at non-anomeric positions, enabling site-specific glycosylation .

- Applications : Intermediate in synthesizing glycosides and glycoconjugates .

Pentapropionyl Aldonitrile Glucose

- Structural difference : Propionyl esters replace acetyl groups, altering fragmentation patterns in mass spectrometry .

- Applications : Used in GC-MS for ¹⁸O enrichment analysis due to distinct fragmentation profiles compared to acetylated derivatives .

Data Tables

Table 1: Physical and Chemical Properties

| Property | 1,2,3,4,6-Pentaacetyl-alpha-D-glucose | 1,2,3,4,6-Pentaacetyl-beta-D-glucose | 1,2,3,4,6-Pentagalloyl-beta-D-glucose |

|---|---|---|---|

| CAS Number | 604-68-2 | 604-69-3 | N/A |

| Molecular Formula | C₁₆H₂₂O₁₁ | C₁₆H₂₂O₁₁ | C₄₁H₃₂O₂₆ |

| Molecular Weight | 390.34 g/mol | 390.34 g/mol | 940.68 g/mol |

| Melting Point (°C) | 107–110 | 129–133 | Not reported |

| Specific Rotation | +100° to +104° (CHCl₃) | +4° to +6° (CHCl₃) | Not reported |

| Key Applications | Stereochemistry, GC standards | Oligosaccharide synthesis | Antiviral, antioxidant |

Research Findings and Key Insights

- Reactivity Differences: The alpha-anomer of glucose pentaacetate is more reactive in deacetylation at the anomeric position, making it suitable for generating tetra-O-acetyl intermediates . In contrast, the beta-anomer’s axial acetyl group stabilizes the structure, favoring β-glycosidic bond formation .

- Biological vs. Synthetic Utility: While acetylated derivatives are primarily synthetic tools, galloylated analogs exhibit significant bioactivity due to their polyphenolic structure .

- Analytical Suitability : Propionyl and acetyl esters offer distinct advantages in mass spectrometry, with propionyl derivatives providing clearer ¹⁸O enrichment data .

Q & A

Q. How is 1,2,3,4,6-Pentaacetyl-α-D-glucose synthesized and characterized in carbohydrate chemistry?

The compound is synthesized via acetylation of glucose using acetic anhydride in the presence of a catalyst (e.g., sulfuric acid). Purification typically involves recrystallization from organic solvents like chloroform. Structural confirmation employs spectroscopic techniques:

- IR spectroscopy identifies acetyl (C=O) stretches at ~1740 cm⁻¹.

- NMR (¹H and ¹³C) resolves the anomeric configuration (α vs. β) and acetyl group positions.

- Mass spectrometry confirms the molecular ion peak at m/z 390.34 (C₁₆H₂₂O₁₁) . Key quality parameters include melting point (107–110°C) and specific optical rotation (+100° to +104° in CHCl₃) .

Q. What are the standard applications of this compound in analytical chemistry?

It serves as a chromatographic reference standard for monosaccharide analysis via gas chromatography (GC). Its acetylated structure improves volatility, enabling precise quantification of carbohydrate derivatives. For example, it is used to calibrate retention times and validate polysaccharide hydrolysis protocols .

Q. How does its stereochemistry influence its utility in glycosylation reactions?

The α-anomeric configuration stabilizes glycosyl donors in reactions, facilitating controlled synthesis of glycoconjugates. Vibrational circular dichroism (VCD) studies reveal distinct spectral signatures for α- and β-anomers, aiding in stereochemical assignments during reaction monitoring .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in its biological activity across studies?

Discrepancies in enzyme inhibition (e.g., phospholipase C/D) may arise from isomer purity or solvent effects. For example:

Q. How can researchers optimize its use in diabetic nephropathy (DN) models?

In DN studies, the compound (or its galloyl derivative, PGG) is administered orally (5–20 mg/kg) to high-fat-diet/STZ-induced rats. Key endpoints include:

- Biochemical markers : Serum creatinine, urea nitrogen, and urinary albumin/creatinine ratio (ACR) .

- Histopathology : PAS/Masson staining quantifies renal fibrosis; TUNEL assays measure apoptosis .

- Mechanistic validation : Western blotting for MAPK/NF-κB and ERK/Nrf2/HO-1 pathways . Contradictions in pathway activation (e.g., ERK inhibition vs. stimulation) require dose-response experiments and kinase activity assays .

Q. What advanced analytical methods quantify its stability in biological matrices?

- LC-MS/MS : Detects degradation products (e.g., deacetylated glucose) in serum with LOD 0.1 ng/mL .

- Isothermal titration calorimetry (ITC) : Measures binding affinity to serum albumin, predicting pharmacokinetics .

- Accelerated stability testing : Stores samples at 4°C (long-term) or -80°C (for >6 months) to prevent hydrolysis .

Q. How does its acetylation pattern affect interactions with viral proteins (e.g., SARS-CoV-2)?

Molecular docking studies show the pentagalloyl derivative inhibits SARS-CoV-2 spike protein binding to ACE2 (IC₅₀: 2.3 μM). Key steps:

- Structure preparation : Use PDB 6M0J for RBD-ACE2 complex.

- Docking software (AutoDock Vina) : Identify hydrogen bonds between galloyl groups and ACE2 residues (Asp38, Lys353) .

- Validation : Surface plasmon resonance (SPR) confirms binding kinetics (KD: 1.8 μM) .

Methodological Considerations

Q. How to address discrepancies in cytotoxicity assays across cancer cell lines?

- Cell-specific metabolism : Test in HepG2 (liver) vs. MPC5 (kidney) cells with CCK-8 assays.

- Autophagy interference : Co-treat with 3-MA (autophagy inhibitor) to isolate apoptosis .

- Dose optimization : Use IC₅₀ ranges (10–50 μM) to avoid off-target effects .

Q. What in silico tools predict its pharmacokinetic properties?

- SwissADME : Estimates logP (1.9), suggesting moderate blood-brain barrier penetration.

- CYP450 inhibition : Predicted via SuperCYPScape (low interaction risk with CYP3A4) .

- ADMETlab 2.0 : Flags potential hepatotoxicity (Bioactivation=0.72) requiring liver microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。